Eggmanone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Eggmanone is a small molecule identified for its ability to interact with the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and tissue regeneration in various organisms []. Disruptions in the Hh pathway have been implicated in several diseases, including cancer and birth defects [].

Potential applications in Cancer Research

Due to its interaction with the Hh pathway, Eggmanone is being explored for its potential application in cancer research. The Hh pathway can be abnormally activated in some cancers, leading to uncontrolled cell growth and division []. Eggmanone, by potentially inhibiting or modulating the Hh pathway, could be investigated as a therapeutic agent for these cancers. Studies using cancer cell models have shown promise, with Eggmanone demonstrating the ability to suppress the growth and proliferation of cancer cells with dysregulated Hh signaling [].

Applications in Autoimmune Diseases

Research also suggests a potential role for Eggmanone in autoimmune diseases. Autoimmune diseases occur when the immune system mistakenly attacks healthy tissues. Studies indicate that Eggmanone might have immunomodulatory properties, meaning it could influence the immune system's response []. This opens doors for investigating Eggmanone's application in diseases like rheumatoid arthritis, where dysregulated T cell activity plays a part [].

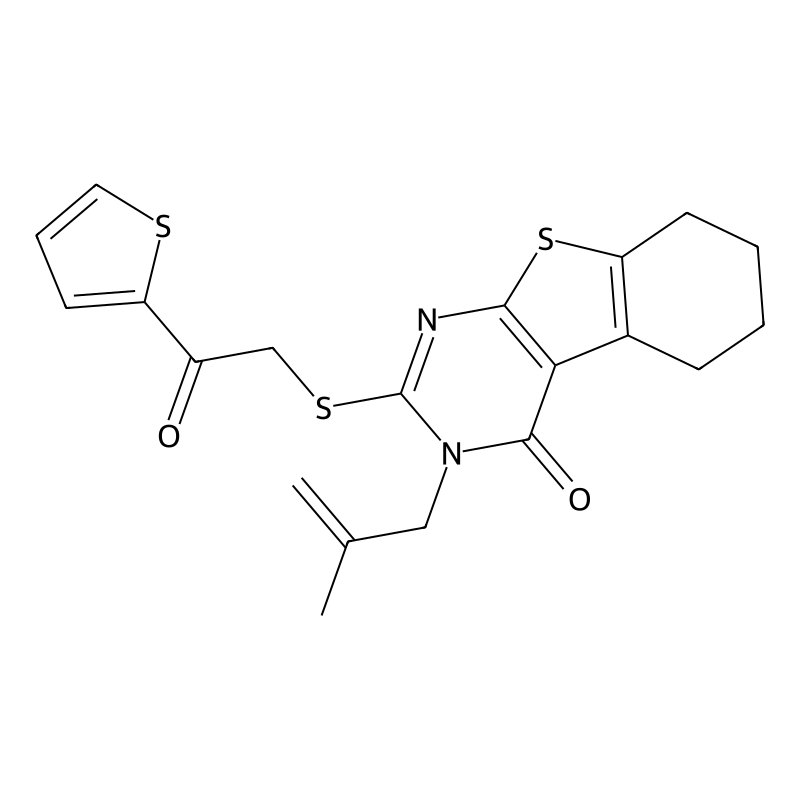

Eggmanone is a synthetic compound characterized by the chemical formula CHNOS. It belongs to the class of pyrimidinones and is recognized for its selective antagonism of phosphodiesterase 4, a key enzyme in the regulation of cyclic adenosine monophosphate levels in cells. This compound has gained attention for its role in inhibiting Hedgehog signaling pathways, which are crucial in various biological processes, including development and cancer progression .

- Unlike other Hh inhibitors targeting Smoothened (SMO), Eggmanone acts downstream by inhibiting phosphodiesterase 4 (PDE4) [, ].

- PDE4 regulates cyclic AMP (cAMP) levels within cells. Eggmanone increases cAMP levels specifically at the basal body, leading to protein kinase A (PKA) activation and subsequent Hh pathway blockade [].

- Information on Eggmanone's toxicity, flammability, and reactivity is limited due to its relatively recent discovery.

- Given its small molecule structure, further research is needed to determine its safety profile [].

Current Research and Applications

- Studies suggest Eggmanone's potential for overcoming chemoresistance in prostate cancer [].

- Research is ongoing to explore its efficacy in treating other cancers and autoimmune diseases by modulating the Hh pathway [, ].

Note:

- The lack of specific information on certain sections (e.g., chemical reactions, physical properties) highlights the ongoing research on Eggmanone.

- Further studies are needed to fully understand its properties and potential applications.

Eggmanone primarily functions through its interaction with phosphodiesterase 4. By inhibiting this enzyme, Eggmanone leads to an increase in cyclic adenosine monophosphate levels, which subsequently activates protein kinase A. This activation plays a significant role in modulating Hedgehog signaling pathways, particularly affecting the activity of Gli proteins involved in cellular signaling and transcriptional regulation .

Key reactions include:

- Inhibition of phosphodiesterase 4: Results in elevated cyclic adenosine monophosphate levels.

- Activation of protein kinase A: Modulates downstream signaling pathways.

Eggmanone exhibits significant biological activity, particularly in cancer research. It has been shown to overcome chemoresistance in prostate cancer cells by targeting cancer stem cells and modulating Hedgehog signaling pathways. In vivo studies have demonstrated its effectiveness in inhibiting tumor growth and altering cell signaling dynamics associated with cancer progression . Additionally, Eggmanone has been observed to influence embryonic development in zebrafish models by affecting patterning through Hedgehog signaling inhibition .

The synthesis of Eggmanone involves several steps, typically beginning with the formation of a pyrimidinone core followed by the introduction of thiophene rings and other functional groups to achieve the desired pharmacological properties. Specific methods may vary, but common approaches include:

- Condensation reactions: To form the pyrimidinone structure.

- Functional group modifications: Including thiophene synthesis to enhance biological activity.

- Purification techniques: Such as chromatography to isolate the final product .

Eggmanone has several notable applications, particularly in:

- Cancer therapy: As a potential treatment for prostate cancer by targeting Hedgehog signaling pathways.

- Developmental biology: Studying embryonic development processes and signaling pathways.

- Drug delivery systems: Recent advancements include using biodegradable nanoparticles for targeted delivery of Eggmanone to specific immune cell subsets .

Studies on Eggmanone's interactions reveal its specificity for phosphodiesterase 4, which is crucial for its pharmacological effects. Research indicates that it selectively inhibits this enzyme localized at the basal body, leading to localized increases in cyclic adenosine monophosphate levels. This specificity is vital for minimizing side effects while maximizing therapeutic efficacy against conditions influenced by Hedgehog signaling .

Eggmanone shares structural and functional similarities with several other compounds known for their effects on Hedgehog signaling and phosphodiesterase inhibition. Notable similar compounds include:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| GDC-0449 | CHNO | Hedgehog pathway inhibitor | First-in-class smoothened antagonist |

| LDE225 | CHNO | Smoothened receptor antagonist | Potent against various tumors |

| IPI-926 | CHNO | Hedgehog pathway inhibitor | Dual action on both smoothened and Gli |

Uniqueness of Eggmanone:

Eggmanone's unique feature lies in its selective targeting of phosphodiesterase 4, leading to specific modulation of cyclic adenosine monophosphate levels without broadly affecting other signaling pathways. This selectivity may offer advantages in therapeutic applications where precise modulation is required .

Phosphodiesterase 4 (PDE4) Inhibition Kinetics

Eggmanone exerts its biochemical effects through the selective inhibition of phosphodiesterase 4 (PDE4), particularly the PDE4D3 isoform [1] [2]. The compound demonstrates potent antagonistic activity with an inhibitory concentration fifty percent (IC50) value of 72 nanomolar for PDE4D3 [1] [3] [4]. This represents a highly potent inhibition profile that positions Eggmanone among the most selective PDE4 inhibitors characterized to date.

| PDE Type | IC50 (μM) | Selectivity Fold |

|---|---|---|

| PDE4D3 | 0.072 | 1 |

| PDE3A | 3.0 | 42 |

| PDE10A2 | 3.05 | 42 |

| PDE11A4 | 4.08 | 57 |

Table 1: Eggmanone phosphodiesterase inhibition profile demonstrating isoform selectivity [1] [3]

The enzyme kinetics of Eggmanone inhibition follow classical competitive inhibition dynamics, where the compound competes with the natural substrate cyclic adenosine monophosphate (cAMP) for binding to the catalytic site of PDE4D3 [5] [6]. In competitive inhibition, the maximum velocity (Vmax) of the enzymatic reaction remains unchanged, while the apparent Michaelis constant (Km) increases proportionally to the inhibitor concentration [5] [7]. This mechanism indicates that Eggmanone can be displaced from the enzyme by sufficiently high concentrations of cAMP substrate, confirming the reversible nature of the inhibition [8] [7].

Isoform Selectivity Profiling (PDE4D3 vs Other PDEs)

The phosphodiesterase 4 family comprises four gene subfamilies (PDE4A, PDE4B, PDE4C, and PDE4D) that generate multiple isoforms through alternative messenger RNA splicing and distinct promoter usage [9] [10]. Each subfamily produces long, short, and super-short isoforms characterized by the presence or absence of upstream conserved regions 1 and 2 (UCR1 and UCR2) [9] [11]. PDE4D3 represents a long isoform containing both regulatory domains and exhibits unique biochemical properties compared to other PDE4 variants.

Eggmanone demonstrates remarkable selectivity for PDE4D3 over other phosphodiesterase families, exhibiting 40- to 50-fold greater potency compared to PDE3A, PDE10A2, and PDE11A4 [1] [3]. This selectivity profile was confirmed through comprehensive screening against 442 kinases, 158 G-protein coupled receptors, and 21 phosphatases, where no other molecular targets were inhibited by greater than 50 percent at concentrations up to 20 micromolar [1] [2].

The molecular basis for PDE4D3 selectivity likely involves specific interactions between Eggmanone and structural features unique to the PDE4D3 catalytic domain and regulatory regions [10] [12]. PDE4D3 possesses distinctive characteristics among long PDE4 isoforms, including dual phosphorylation sites for protein kinase A (PKA) at serine 13 within its unique N-terminal region and serine 54 within UCR1 [9] [13]. These structural features may contribute to the selective binding affinity observed for Eggmanone.

Competitive Inhibition Dynamics

The competitive inhibition mechanism exhibited by Eggmanone involves direct competition with cAMP for the catalytic site of PDE4D3 [5] [6]. Under competitive inhibition conditions, the inhibitor and substrate cannot simultaneously bind to the enzyme, resulting in mutually exclusive binding interactions [8] [5]. The kinetic behavior follows the modified Michaelis-Menten equation:

v = (Vmax × [S]) / ([S] + Km(1 + [I]/Ki))

Where v represents the reaction velocity, [S] is substrate concentration, [I] is inhibitor concentration, Km is the Michaelis constant, and Ki is the inhibition constant [6].

The competitive nature of Eggmanone inhibition was demonstrated through enzyme kinetic analyses showing increased apparent Km values in the presence of inhibitor while maintaining constant Vmax values [1]. This kinetic signature confirms that Eggmanone binding can be overcome by increasing cAMP substrate concentrations, consistent with direct competition for the catalytic site.

Phosphodiesterase 4 enzymes utilize a two-metal ion catalytic mechanism involving zinc and magnesium ions coordinated by conserved histidine and aspartic acid residues [12]. The competitive inhibition by Eggmanone suggests interaction with amino acid residues within or adjacent to this catalytic center, potentially disrupting the proper positioning of cAMP substrate for hydrolysis. The high selectivity for PDE4D3 implies that Eggmanone recognizes specific structural features within the PDE4D3 active site that differ from other phosphodiesterase family members.

Hedgehog Signaling Pathway Modulation

Eggmanone modulates Hedgehog signaling through its primary mechanism of PDE4 inhibition, which leads to elevated intracellular cAMP levels and subsequent protein kinase A activation [1] [2]. This represents a downstream approach to Hedgehog pathway inhibition, functioning at the level of Gli transcription factor processing rather than at the receptor level like most current therapeutic approaches.

The compound effectively blocks Hedgehog signaling in multiple cellular contexts, including Suppressor of Fused knockout mouse embryonic fibroblasts where it significantly reduces transcription levels of Gli1 and Patched1 target genes [1] [3]. Importantly, Eggmanone maintains its inhibitory activity when cells are stimulated with the Smoothened agonist purmorphamine, confirming that its effects occur downstream of Smoothened receptor activation [1].

Gli Protein Processing and Nuclear Translocation

Gli proteins serve as the primary transcriptional effectors of Hedgehog signaling and undergo complex processing and trafficking events within the primary cilium [14] [15]. In the absence of Hedgehog ligands, Gli2 and Gli3 proteins are phosphorylated by protein kinase A at multiple serine residues, leading to their proteolytic processing into transcriptional repressor forms [14] [15]. This processing occurs at the ciliary tip where Gli proteins are sequestered by Suppressor of Fused [15] [16].

Eggmanone disrupts this regulatory mechanism by inhibiting PDE4D3, leading to elevated cAMP levels and sustained protein kinase A activation [1] [17]. Under these conditions, the normal processing of Gli proteins into repressor forms is impaired, and their conversion to activator forms is blocked [14]. The sustained PKA activity prevents the dephosphorylation events required for Gli protein activation and nuclear translocation [14] [15].

The nuclear localization of Gli proteins requires specific nuclear localization signals, including a classical bipartite nuclear localization signal within the zinc finger domain and a PY-type nuclear localization signal [18] [19]. PKA phosphorylation affects both the subcellular localization and the transcriptional activity of Gli proteins through multiple mechanisms [14]. Eggmanone treatment results in decreased nuclear accumulation of Gli transcription factors and reduced expression of Hedgehog target genes, including Gli1 and Patched1 [1] [3].

Karyopherin β2 (Kapβ2) has been identified as a critical nuclear import receptor for Gli proteins, binding to the PY-type nuclear localization signal to promote ciliary localization and subsequent nuclear translocation [19]. The expression of Kapβ2 itself is regulated by Hedgehog signaling, creating a positive feedback loop that Eggmanone disrupts through its effects on PKA activity [19].

cAMP/PKA Signaling Crosstalk Mechanisms

The crosstalk between cAMP/PKA signaling and Hedgehog pathway regulation represents a fundamental mechanism for integrating multiple cellular signals [17] [20]. Cyclic adenosine monophosphate serves as a crucial second messenger synthesized by adenylyl cyclases in response to G-protein coupled receptor activation [17] [21]. The primary effector of cAMP signaling is protein kinase A, which exists as an inactive tetrameric complex of two regulatory and two catalytic subunits [22] [23].

PKA activation requires the binding of four cAMP molecules to the regulatory subunits, causing dissociation and release of catalytic subunits that can phosphorylate target proteins [22] [23]. The catalytic subunits possess the ability to enter the nucleus and phosphorylate transcription factors such as cAMP response element-binding protein (CREB), leading to activation of gene transcription [17] [24]. However, in the context of Hedgehog signaling, PKA activation serves an inhibitory function by phosphorylating Gli proteins and promoting their processing into repressor forms [14] [15].

A-kinase anchoring proteins (AKAPs) provide spatial and temporal specificity to cAMP/PKA signaling by tethering PKA complexes to specific subcellular locations [17] [25]. Different PKA isoforms (Type I and Type II) are targeted to distinct compartments and respond to spatially restricted cAMP signals [25]. This compartmentalization allows for precise regulation of PKA substrates and enables differential responses to the same second messenger in different cellular regions.

PDE4D3 complexes with PKA and AKAP9 at the centrosome, providing a direct link between phosphodiesterase activity and PKA regulation [1] [2]. This colocalization ensures tight spatial control of cAMP degradation and PKA activity in proximity to ciliary structures where Hedgehog signaling occurs. Eggmanone disruption of this regulatory complex leads to localized elevation of cAMP levels and enhanced PKA activity specifically in the ciliary region.

The temporal dynamics of cAMP/PKA signaling also play crucial roles in cellular responses [26] [27]. Recent studies have revealed that PKA can exhibit biphasic responses to cAMP concentration, with activity initially increasing then decreasing as cAMP levels continue to rise [26] [27]. This complex behavior results from crosstalk with other signaling pathways, including p38 and extracellular signal-regulated kinase (ERK) pathways that converge to inhibit PKA at high cAMP concentrations [26].

Primary Cilium-Mediated Signal Transduction

The primary cilium serves as the central organelle for Hedgehog signal transduction in vertebrates, functioning as a specialized signaling compartment that concentrates receptors, effectors, and regulatory proteins [15] [16]. This microtubule-based organelle projects from the cell surface and acts as a cellular antenna for detecting and transducing extracellular signals [28] [29]. The ciliary membrane represents a distinct compartment separated from the plasma membrane by the transition zone, which controls protein entry and exit [15] [16].

Hedgehog signaling requires the dynamic trafficking of key components into and out of the ciliary compartment through intraflagellar transport mechanisms [15]. In the pathway-off state, Patched1 receptors localize to the ciliary membrane where they exclude Smoothened from the cilium [15]. Upon Hedgehog ligand binding, Patched1 exits the cilium while Smoothened accumulates and becomes activated within the ciliary membrane [15].

Gli protein processing occurs specifically at the ciliary tip, where these transcription factors are transported via intraflagellar transport and interact with regulatory proteins including Suppressor of Fused [15] [16]. The confined ciliary environment enables precise control of Gli protein modifications and processing events that determine their ultimate transcriptional activity [14] [15]. Kinesin family member 7 (KIF7) plays essential roles in organizing the ciliary tip structure and regulating Gli protein processing [16].

Eggmanone affects primary cilium-mediated Hedgehog signaling by modulating cAMP levels within the ciliary compartment [1]. Although the compound does not directly interact with ciliary structures or trafficking machinery, its inhibition of PDE4D3 leads to elevated cAMP concentrations that interfere with normal Gli protein processing [1] [2]. The sustained PKA activation resulting from PDE4 inhibition prevents the dephosphorylation events required for Gli protein conversion to transcriptional activators [14].

Adenylyl cyclase type III represents the primary enzyme responsible for cAMP synthesis within primary cilia. This cyclase is highly enriched in ciliary membranes and responds to G-protein coupled receptor signaling to generate localized cAMP signals. The compartmentalized nature of ciliary cAMP signaling allows for selective regulation of PKA activity within the cilium without affecting cytoplasmic PKA pools.

The integration of multiple signaling pathways within the primary cilium enables complex regulatory networks that control cellular responses to environmental cues [28]. In addition to Hedgehog signaling, primary cilia mediate platelet-derived growth factor receptor, transforming growth factor-β, and various G-protein coupled receptor pathways [28]. This convergence of signaling systems within a single organelle provides opportunities for extensive crosstalk and signal integration that Eggmanone can potentially influence through its effects on cAMP/PKA signaling [28].

Intraflagellar transport complexes A and B mediate the bidirectional movement of proteins along ciliary microtubules, powered by kinesin-2 and dynein motors. These transport systems are essential for ciliary assembly, maintenance, and function, including the proper localization of signaling components. While Eggmanone does not directly affect intraflagellar transport machinery, its modulation of signaling events within the cilium can influence the dynamic localization of Hedgehog pathway components [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Hempel JE, Cadar AG, Hong CC. Development of thieno- and benzopyrimidinone inhibitors of the Hedgehog signaling pathway reveals PDE4-dependent and PDE4-independent mechanisms of action. Bioorg Med Chem Lett. 2016 Apr 15;26(8):1947-53. doi: 10.1016/j.bmcl.2016.03.013. Epub 2016 Mar 7. PubMed PMID: 26976215; PubMed Central PMCID: PMC5147493.

3: Williams CH, Hempel JE, Hao J, Frist AY, Williams MM, Fleming JT, Sulikowski GA, Cooper MK, Chiang C, Hong CC. An in vivo chemical genetic screen identifies phosphodiesterase 4 as a pharmacological target for hedgehog signaling inhibition. Cell Rep. 2015 Apr 7;11(1):43-50. doi: 10.1016/j.celrep.2015.03.001. Epub 2015 Mar 26. PubMed PMID: 25818300; PubMed Central PMCID: PMC4394042.